Product packaging for 2'-Hydroxy-4'-Methoxychalcone(Cat. No.:CAS No. 39273-61-5)

2'-Hydroxy-4'-Methoxychalcone

Cat. No.: B191446
CAS No.: 39273-61-5
M. Wt: 254.28 g/mol
InChI Key: GUNGQVJAKLIYDG-UHFFFAOYSA-N
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Description

Contextualization within Chalcone (B49325) Chemistry and Flavonoid Research

2'-Hydroxy-4'-Methoxychalcone is a chemical compound that belongs to the chalcone family, a significant subgroup of flavonoids. ontosight.ainih.gov Chalcones are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.govmdpi.com This basic scaffold is a precursor in the biosynthesis of a vast array of flavonoids in plants. nih.gov These compounds are widely distributed in edible and medicinal plants. mdpi.com

The structural simplicity and the ease of synthesis of chalcones have made them a focal point of extensive research. mdpi.com The core structure of this compound features a hydroxyl group at the 2' position and a methoxy (B1213986) group at the 4' position of one of its aromatic rings. This specific substitution pattern is crucial to its chemical properties and biological activities. As a member of the flavonoid class, which encompasses over 10,000 identified compounds, this compound is part of a broad area of study focused on the diverse biological effects of these plant-derived secondary metabolites. mdpi.com

Overview of Research Significance and Broad Biological Potential

This compound, sometimes referred to as AN07 in research literature, has garnered considerable attention for its wide-ranging biological potential. nih.govbiocrick.com Scientific investigations have revealed its involvement in various cellular pathways, including the modulation of enzyme activity and interference with cell signaling. biosynth.com Its molecular structure enables interaction with cellular components, which is believed to be the basis for its observed biological effects. biosynth.com

The compound has demonstrated a notable spectrum of activities in preclinical studies, including antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties. ontosight.aibiosynth.com Its potential applications are being actively explored in pharmacology and biochemistry. biosynth.com For instance, its anti-inflammatory and antioxidant properties make it a subject of interest for conditions related to oxidative stress. biosynth.com Furthermore, its potential to inhibit the growth of cancer cells has spurred research into its mechanisms of action. biosynth.com The diverse biological activities of this compound underscore its significance as a lead compound for further investigation in medicinal chemistry. biosynth.com

Detailed Research Findings on the Biological Activities of this compound

Biological ActivityKey FindingsRelevant Cell Lines/Models
Anti-inflammatory Inhibits the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). researchgate.net Downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Attenuates lipopolysaccharide (LPS)-induced inflammatory responses. nih.govbiocrick.comRAW 264.7 macrophages, nih.govbiocrick.com BV2 microglial cells, Rat peritoneal macrophages researchgate.net
Antioxidant Reduces levels of reactive oxygen species (ROS) and oxidative stress. mdpi.comnih.gov Stimulates the Nrf2/HO-1 antioxidant pathway and increases glutathione (B108866) (GSH) levels. nih.govbiocrick.comRAW 264.7 macrophages nih.govbiocrick.com
Anticancer Exhibits anti-angiogenic activity by decreasing vessel formation. nih.gov Inhibits the proliferation of cancer cells and can induce apoptosis. biosynth.comnih.gov Shows cytotoxic activity against various cancer cell lines. aip.orgLewis lung carcinoma, nih.gov Sarcoma 180, nih.gov HeLa, WiDr, and T47D cell lines aip.org
Antimicrobial Demonstrates activity against both bacteria and fungi. nveo.orgStaphylococcus aureus, Escherichia coli, Candida albicans, Mucor sps. nveo.org
Anti-atherosclerotic Inhibits the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL). nih.gov Increases the expression of peroxisome proliferator-activated receptor gamma (PPARγ). nih.govHuman aortic smooth muscle cells nih.gov
Neuroprotective Attenuates methylglyoxal-induced apoptosis and neurite damage. nih.gov Ameliorates the downregulation of neuroprotective proteins like parkin, pink1, and DJ-1. nih.govbiocrick.comNot explicitly stated in the provided context.
Anti-melanogenic Inhibits melanin (B1238610) production and tyrosinase activity. Regulates the expression of proteins involved in melanin synthesis. B16F10 melanoma cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B191446 2'-Hydroxy-4'-Methoxychalcone CAS No. 39273-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNGQVJAKLIYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295458
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39273-61-5
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Structural Modifications of 2 Hydroxy 4 Methoxychalcone

Established Synthetic Pathways

The primary and most well-established method for synthesizing 2'-Hydroxy-4'-Methoxychalcone is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. For the synthesis of this compound, the precursors are typically 2'-hydroxy-4'-methoxyacetophenone and benzaldehyde.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a versatile and widely used method for forming the α,β-unsaturated ketone core structure of chalcones.

The classical approach to the Claisen-Schmidt condensation for synthesizing this compound and its derivatives typically employs strong bases as catalysts. Common catalysts include aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent, such as ethanol. ekb.eg The reaction proceeds by the deprotonation of the α-carbon of 2'-hydroxy-4'-methoxyacetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, this compound. The reaction conditions, such as temperature and reaction time, can be optimized to improve yields. For instance, some procedures involve stirring the reactants at room temperature for several hours, while others may utilize reflux conditions to expedite the reaction. biosynth.com

Table 1: Classical Alkaline Catalysis for Synthesis of 2'-Hydroxychalcone (B22705) Derivatives

Reactants Catalyst/Solvent Conditions Product Yield (%) Reference
2-hydroxyacetophenone and substituted benzaldehydes aq. NaOH/Ethanol Stirring at room temperature, overnight Substituted 2'-hydroxychalcones Not specified ekb.eg
2-hydroxy-acetophenone and a substituted benzaldehyde 20% w/v aq. KOH/Ethanol Reflux for 4 h or stir at room temperature for 24 h Substituted 2'-hydroxychalcones Not specified biosynth.com
Green Chemistry Approaches (e.g., Montmorillonite (B579905) Clay Catalysis)

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For chalcone (B49325) synthesis, green chemistry approaches aim to reduce or eliminate the use of hazardous solvents and corrosive catalysts, minimize reaction times, and improve energy efficiency.

One such approach is the use of solid-supported catalysts like montmorillonite K-10 clay. This clay can act as a reusable, heterogeneous catalyst for the Claisen-Schmidt condensation, often under solvent-free conditions or with microwave irradiation. researchgate.net The acidic sites on the clay surface can facilitate the condensation reaction. Microwave-assisted synthesis, in conjunction with catalysts like montmorillonite K-10 or even catalyst-free conditions with ionic liquids, has been shown to significantly reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields. nepjol.infonih.gov

Another green technique is mechanochemistry, where reactions are induced by grinding or milling the solid reactants together, often in the absence of a solvent. scitepress.org This method is highly efficient, reduces waste, and is considered a sustainable alternative to traditional solvent-based syntheses. For example, the synthesis of 4-hydroxy-4′-methoxychalcone has been successfully achieved by grinding 4-hydroxybenzaldehyde (B117250) and 4-methoxy acetophenone with a solid NaOH catalyst. scitepress.org

Table 2: Green Synthesis Approaches for Chalcone Derivatives

Method Reactants Catalyst/Conditions Product Yield (%) Reference
Microwave Irradiation 2'-hydroxy-4-methoxychalcone (B191450) Acetic acid 4'-methoxy flavanone (B1672756) 55 nepjol.info
Grinding 4-hydroxybenzaldehyde and 4-methoxy acetophenone NaOH (solid) / Room temperature, 30 min 4-hydroxy-4′-methoxychalcone 32.5 scitepress.org
Microwave Irradiation 2'-hydroxy-4-methoxychalcone Montmorillonite K-10 clay 4'-methoxyflavanone High conversion researchgate.net

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound is a key strategy for creating a library of related compounds to explore their structure-activity relationships for various biological applications. These modifications can be broadly categorized into the exploration of substituted analogues and the modification of existing functional groups.

Exploration of Substituted Chalcone Analogues

A common strategy for creating analogues of this compound involves varying the substitution patterns on both the A-ring (derived from the acetophenone) and the B-ring (derived from the benzaldehyde). By introducing a wide range of substituents with different electronic and steric properties (e.g., halogens, alkyl, additional hydroxyl or methoxy (B1213986) groups) onto these aromatic rings, chemists can systematically probe the influence of these modifications on the compound's properties. The synthesis of these analogues generally follows the same Claisen-Schmidt condensation methodology, simply by starting with appropriately substituted acetophenones and benzaldehydes.

Functional Group Modifications

Another important derivatization strategy involves the chemical modification of the existing functional groups on the this compound scaffold. The 2'-hydroxyl group, the 4'-methoxy group, and the α,β-unsaturated ketone moiety are all potential sites for chemical transformation.

A notable example of functional group modification is the O-alkylation of the 2'-hydroxyl group. This can be achieved by reacting the chalcone with various alkyl halides in the presence of a base. A specific and biologically relevant example is prenylation , where a prenyl group is introduced. The Claisen rearrangement of a 2'-hydroxy-4-methoxy-4'-prenyloxychalcone has been shown to yield various rearranged and cyclized products, demonstrating a pathway to more complex molecular architectures. pjsir.org

The α,β-unsaturated ketone system is another key site for modification. The electrophilic nature of the β-carbon allows for conjugate addition reactions (Michael addition) with various nucleophiles. pressbooks.pub Furthermore, the 2'-hydroxyl group can participate in an intramolecular fashion, leading to cyclization. A prominent example is the cyclization of 2'-hydroxychalcones to flavanones . This intramolecular oxa-Michael addition can be catalyzed by acids or bases and can be promoted by microwave irradiation. ekb.egnepjol.info This transformation converts the open-chain chalcone structure into a heterocyclic flavanone core, significantly altering the molecule's shape and properties. chemijournal.comrsc.org The resulting flavanones can be further oxidized to flavones, providing access to another important class of flavonoids. chemijournal.comnih.gov

Table 3: Functional Group Modifications of 2'-Hydroxychalcones

Starting Material Reagent/Conditions Modification Type Product Reference
2'-hydroxy-4-methoxy-4'-prenyloxychalcone Acetic anhydride, dimethylaniline Claisen Rearrangement Dihydrofuranochalcone and others pjsir.org
2'-hydroxychalcones Acetic acid, microwave irradiation Intramolecular Cyclization Flavanones nepjol.info
2'-hydroxychalcones Base catalysis Isomerization/Cyclization Flavanones ekb.eg
2'-hydroxychalcones I2-DMSO Oxidative Cyclization Flavones chemijournal.com

Preclinical Biological Activity Investigations: in Vitro and in Vivo Model Studies

Anti-inflammatory Properties

2'-Hydroxy-4'-Methoxychalcone has demonstrated notable anti-inflammatory effects across multiple experimental models. These properties are attributed to its ability to modulate various components of the inflammatory cascade, including inflammatory mediators, enzymes, and signaling pathways.

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory activity of this compound is significantly linked to its capacity to control the production of key inflammatory molecules and the activity of related signaling pathways.

In laboratory settings, this compound has been shown to effectively suppress the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophage cell lines. mdpi.com Macrophages are a type of white blood cell that plays a crucial role in the inflammatory response, and NO is a significant signaling molecule they produce. While NO has various physiological functions, its overproduction is a hallmark of inflammatory conditions. The inhibition of NO production is a key indicator of a compound's anti-inflammatory potential. mdpi.com Studies have demonstrated that this chalcone (B49325) derivative can attenuate NO levels, suggesting a direct modulatory effect on inflammatory pathways. mdpi.com

It is important to note that while some studies on related chalcone derivatives have shown an inhibition of NO production, one study on 2′,6′-Dihydroxy-4′-methoxychalcone found that it decreased NO production in macrophages, suggesting its anti-leishmanial effect was not due to the activation of this particular inflammatory mediator. asm.org

Table 1: Effect of this compound and its Derivatives on Nitric Oxide (NO) Production

CompoundCell LineInducerObserved EffectReference
This compoundBV2 microglial cellsLipopolysaccharide (LPS)Attenuated NO levels mdpi.com
This compoundRAW 264.7 macrophage cellsLipopolysaccharide (LPS)Suppressed NO production
2'-hydroxychalcone (B22705) derivativesRAW 264.7 murine macrophage cell lineNot specifiedInhibited NO production researchgate.net
2′,6′-Dihydroxy-4′-methoxychalconeMacrophagesRecombinant gamma interferonDecreased NO production asm.org

This compound has been found to modulate the production of several pro-inflammatory cytokines, which are signaling proteins that play a critical role in orchestrating the inflammatory response. Specifically, it has been shown to decrease the levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). In studies using human aortic smooth muscle cells, this chalcone derivative was observed to decrease the upregulation of IL-1β and IL-6 that was stimulated by oxidized low-density lipoprotein (ox-LDL). researchgate.net

Furthermore, research on related 2'-hydroxychalcone derivatives has demonstrated a broader impact on pro-inflammatory cytokines. For instance, some derivatives have been shown to inhibit the secretion of Tumor Necrosis Factor-α (TNF-α) in murine macrophage cell lines. mdpi.comresearchgate.net The regulation of these key cytokines underscores the compound's potential to mitigate inflammatory processes. mdpi.com

Table 2: Modulation of Pro-inflammatory Cytokines by this compound and Related Derivatives

CompoundCell TypeStimulusCytokines ModulatedObserved EffectReference
This compoundHuman aortic smooth muscle cellsOxidized low-density lipoprotein (ox-LDL)IL-1β, IL-6Decreased upregulation researchgate.net
This compoundBV2 microglial cellsLipopolysaccharide (LPS)TNF-α, IL-1β, IL-6Decreased levels
2'-hydroxychalcone derivativesRAW 264.7 murine macrophage cell lineNot specifiedTNF-αInhibited production researchgate.net

Studies have investigated the effect of 2'-hydroxychalcone derivatives on the production of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. researchgate.net Along with two other 2'-hydroxychalcone derivatives, this compound was found to potently suppress the production of PGE2 induced by 12-O-tetradecanoylphorbol 13-acetate (TPA) in rat peritoneal macrophages. researchgate.netnih.gov The 50% inhibitory concentration (IC50) for these compounds was determined to be 3 μM. nih.gov This inhibition of PGE2 production is a significant finding, as PGE2 is involved in processes such as vasodilation, fever, and pain, which are characteristic of inflammation. mdpi.com The study suggests that the inhibitory effect on PGE2 production is due to the suppression of cyclooxygenase-2 (COX-2) protein induction. researchgate.netnih.gov

Regulation of Inflammatory Enzyme and Protein Expression

The anti-inflammatory properties of this compound are also mediated through its influence on the expression of key enzymes and proteins involved in the inflammatory response.

Consistent with its ability to inhibit nitric oxide production, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS). mdpi.com The iNOS enzyme is responsible for the production of large amounts of NO during inflammation. By downregulating the expression of iNOS, this chalcone derivative effectively reduces a major contributor to the inflammatory state. mdpi.com Studies in BV2 microglial cells and RAW 264.7 macrophage cells have confirmed the inhibition of iNOS expression by this compound. mdpi.com Furthermore, research on a range of 2'-hydroxychalcone derivatives has consistently shown their ability to inhibit the expression of iNOS. researchgate.net

Cyclooxygenase-2 (COX-2)

This compound, also identified in some studies as AN07, has demonstrated notable inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov In preclinical models, the compound has been shown to suppress the expression of the COX-2 protein, which is crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. researchgate.net Studies using rat peritoneal macrophages stimulated with 12-O-tetradecanoylphorbol 13-acetate (TPA) found that this compound potently inhibited TPA-induced prostaglandin E2 (PGE2) production by suppressing the induction of COX-2. researchgate.netcapes.gov.br

Cellular Models for Anti-inflammatory Assessment (e.g., RAW 264.7 macrophages, BV2 microglial cells)

The anti-inflammatory properties of this compound have been extensively evaluated in various cellular models, primarily using RAW 264.7 macrophages and BV2 microglial cells, which are standard models for studying inflammation and neuroinflammation, respectively.

In RAW 264.7 macrophages, treatment with this compound has been shown to significantly curb the inflammatory response triggered by LPS. The compound effectively reduces the production of key inflammatory mediators, including nitric oxide (NO), by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.netmdpi.com Furthermore, it diminishes the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins like IL-1β and IL-6. researchgate.net This suppression of inflammatory markers is linked to the compound's ability to interfere with critical inflammatory signaling pathways like NF-κB and AP-1. researchgate.net

Similarly, in BV2 microglial cells, this compound exhibits potent anti-inflammatory effects. Studies have shown it can mitigate the LPS-induced inflammatory reaction by inhibiting the expression of iNOS and COX-2, leading to a decrease in NO production. mdpi.com It also curtails the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in these brain-specific immune cells. mdpi.com

Cell ModelStimulantKey FindingsReference(s)
RAW 264.7 Macrophages LPSInhibited COX-2 and iNOS protein expression. nih.gov
LPSReduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). researchgate.net
LPSAttenuated nitric oxide (NO) production. nih.govresearchgate.netmdpi.com
LPSSuppressed activation of NF-κB and AP-1. researchgate.net
BV2 Microglial Cells LPSInhibited expression of iNOS and COX-2. mdpi.com
LPSDecreased levels of TNF-α, IL-1β, and IL-6. mdpi.com

Antioxidant Potential

Enhancement of Endogenous Antioxidant Defense Systems

Beyond direct ROS scavenging, this compound enhances the body's own antioxidant defenses.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

A key mechanism underlying the antioxidant effect of this compound is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govbiocrick.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comljmu.ac.uk In RAW 264.7 macrophages, this compound was found to stimulate the Nrf2 antioxidant system. nih.govbiocrick.com This activation leads to an increase in the production of protective enzymes. Interestingly, the effects of the compound on promoting nuclear Nrf2 levels were significantly counteracted by a peroxisome proliferator-activated receptor-γ (PPARγ) antagonist, suggesting a potential interplay between these pathways. nih.govbiocrick.com

Glutathione (B108866) (GSH) Level Modulation

Chalcones as a class of compounds have been noted for their ability to influence intracellular glutathione (GSH) levels, a critical component of the cellular antioxidant defense system. While direct studies on this compound are limited, research on related chalcone structures provides insight into this potential activity. For instance, certain synthetic chalcones have been found to increase GSH levels, potentially through enhanced biosynthesis. ljmu.ac.uk A study on a 2-iodo-4′-methoxychalcone derivative demonstrated its capability to enhance the total GSH level in methylglyoxal-exposed neuroblastoma cells (SH-SY5Y). mdpi.com Conversely, other chalcones have been shown to interfere with the cellular antioxidant defense by increasing the level of oxidized glutathione (GSSG). science.gov The broader chalcone structure has been reported to be capable of increasing GSH, highlighting a potential mechanism for its antioxidant effects. ljmu.ac.uk

Protection Against Oxidative Stress-Induced Cellular Damage

This compound, also known by the research code AN07, has demonstrated protective effects against cellular damage induced by oxidative stress. ontosight.airesearchgate.netmdpi.com Chalcones, in general, are recognized for their antioxidant properties, which enable them to scavenge free radicals and protect cells from damage. ontosight.ai

In a specific investigation using C2C12 myotube cells, this compound (AN07) was found to mitigate the effects of lipopolysaccharide (LPS)-induced oxidative stress. mdpi.com The compound attenuated the production of reactive oxygen species (ROS) and inhibited the expression of Nox4, a key enzyme involved in ROS generation. mdpi.com Furthermore, it prevented the LPS-induced downregulation of the antioxidant protein Superoxide Dismutase 2 (SOD2). mdpi.com These findings underscore the compound's ability to bolster cellular antioxidant defenses and protect against inflammatory and oxidative insults. mdpi.com

Anti-melanogenic Effects

Significant research has been conducted on the anti-melanogenic properties of this compound and its derivatives. These compounds have been shown to inhibit key processes in melanin (B1238610) synthesis, making them subjects of interest for dermatological applications.

Inhibition of Melanin Content

Studies have consistently shown that this compound can inhibit the production of melanin. Research utilizing B16F10 melanoma cells, a standard model for studying melanogenesis, confirms this activity. Derivatives of this compound have also been extensively studied, with a particular derivative, 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC), demonstrating potent inhibitory effects on cellular melanin content following stimulation with α-melanocyte-stimulating hormone (α-MSH). mdpi.comresearchgate.netnih.govnih.gov Another derivative, 2′,6′-dimethoxy-2′-hydroxychalcone (2,6′-DMC), also significantly inhibited melanin production in the same cell line. mdpi.com

The table below summarizes the observed effects of this compound derivatives on melanin content in B16F10 cells.

Compound/DerivativeObservation in B16F10 CellsReference
This compound (HMC) Inhibits melanin production.
2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC) Notably decreased cellular melanin content in the presence of α-MSH. mdpi.comresearchgate.net mdpi.comresearchgate.net
2′,6′-dimethoxy-2′-hydroxychalcone (2,6′-DMC) At a 5 µM concentration, significantly inhibited melanin production by approximately 36.62% compared to the α-MSH-treated control. mdpi.com mdpi.com

Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a primary target for anti-pigmentation agents. This compound has been identified as an inhibitor of tyrosinase activity. In vitro studies using B16F10 melanoma cells have demonstrated that the compound and its derivatives can effectively reduce intracellular tyrosinase activity. mdpi.comnih.govnih.gov The derivative 4′,6′-DMC, in particular, was shown to be a potent inhibitor of tyrosinase. mdpi.com Similarly, the 2,6'-DMC derivative exhibited an inhibitory effect on tyrosinase activity of approximately 46.83% relative to the α-MSH stimulated control group. mdpi.com

The table below details the modulatory effects of this compound derivatives on tyrosinase activity.

Compound/DerivativeObservation in B16F10 CellsReference
This compound (HMC) Inhibits tyrosinase activity; tyrosinase is a primary enzymatic target.
2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC) Reduced intracellular tyrosinase activity in α-MSH-stimulated cells. mdpi.comnih.gov mdpi.comnih.gov
2′,6′-dimethoxy-2′-hydroxychalcone (2,6′-DMC) Showed an inhibitory effect on tyrosinase activity of approximately 46.83% compared to the α-MSH control. mdpi.com mdpi.com

Regulation of Melanogenesis-Related Proteins (e.g., Microphthalmia-Associated Transcription Factor (MITF), Tyrosinase-Related Protein-1 (TRP-1), TRP-2)

The anti-melanogenic effects of this compound and its derivatives are mediated through the regulation of a cascade of proteins involved in melanin synthesis. A critical target is the Microphthalmia-Associated Transcription Factor (MITF), a master regulator of melanogenic gene expression. mdpi.com Studies show that this compound downregulates MITF.

This downregulation of MITF subsequently leads to a decreased expression of its target genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). mdpi.comnih.govnih.gov Research on the derivative 4′,6′-DMC confirmed that it significantly reduced the expression levels of TYR, TRP-1, and TRP-2 in a concentration-dependent manner in α-MSH-stimulated B16F10 cells. mdpi.com The mechanism involves the modulation of several signaling pathways, including the downregulation of cAMP-dependent protein kinase (PKA), protein kinase B (AKT), and glycogen (B147801) synthase kinase-3β (GSK3β), which ultimately suppresses MITF expression and melanogenesis. mdpi.comnih.govresearchgate.net

Cellular Models for Melanogenesis Research (e.g., B16F10 melanoma cells)

The primary cellular model used to investigate the anti-melanogenic properties of this compound and its analogues is the B16F10 mouse melanoma cell line. mdpi.commdpi.com These cells are widely used in dermatological research because they are robust, easily cultured, and produce melanin in response to stimuli like α-melanocyte-stimulating hormone (α-MSH), providing a reliable system for screening and mechanistic studies of pigmentation inhibitors. researchgate.netnih.gov

Anti-atherosclerotic Activity

Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries, a process in which human aortic smooth muscle cells (HASMCs) play a crucial role. Studies have explored the potential of this compound to counteract key events in the development of atherosclerosis.

Inhibition of Human Aortic Smooth Muscle Cell Proliferation

Research has demonstrated that this compound, also referred to as AN07, significantly inhibits the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL). nih.gov This inhibitory action is mediated through the suppression of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty six 1 (Ets-1) phosphorylations. nih.gov Furthermore, the compound has been shown to act as a cell cycle blocker, contributing to its anti-proliferative effects. nih.gov The mechanism of action also involves an increase in the expression of peroxisome proliferator-activated receptor gamma (PPARγ) mRNA and protein. nih.govresearchgate.net

Modulation of Oxidized Low-Density Lipoprotein (Ox-LDL)-Induced Responses

Oxidized LDL is a key player in the pathogenesis of atherosclerosis, triggering inflammatory responses and promoting the proliferation of vascular smooth muscle cells. nih.gov this compound has been found to effectively counteract these effects. It decreases the Ox-LDL-stimulated upregulation of the pro-inflammatory cytokines interleukin (IL)-1β and IL-6 in human aortic smooth muscle cells. nih.govresearchgate.net This anti-inflammatory action, coupled with its ability to inhibit Ox-LDL-induced cell proliferation, highlights its potential to interfere with the atherosclerotic process. nih.gov

Synergistic Effects with Pharmacological Agents

Studies have revealed that this compound can work in synergy with established pharmacological agents. When combined with rosiglitazone (B1679542) and pioglitazone (B448), both of which are PPARγ agonists, it exhibits enhanced inhibitory effects on the Ox-LDL-induced proliferation of human aortic smooth muscle cells. nih.govresearchgate.net This synergistic action also extends to the downregulation of key cell cycle proteins, cyclin D1 and cyclin D3, as well as the inflammatory cytokines IL-1β and IL-6. nih.gov

Table 1: Effects of this compound on Atherosclerosis-Related Cellular Processes

Cellular Process Effect of this compound Mechanism of Action Reference
HASMC Proliferation Inhibition Inhibition of p44/42 MAPK and Ets-1 phosphorylation; Cell cycle blockade; Increased PPARγ expression nih.govresearchgate.net
Ox-LDL-Induced Inflammation Decrease Reduction of IL-1β and IL-6 upregulation nih.govresearchgate.net
Synergy with PPARγ Agonists Enhanced Inhibition Increased inhibition of HASMC proliferation and downregulation of cyclin D1, cyclin D3, IL-1β, and IL-6 nih.gov

Neuroprotective Investigations

Beyond its cardiovascular effects, this compound has been investigated for its neuroprotective properties in various in vitro models of neuronal damage. nih.govmdpi.com

Protection Against Induced Neurotoxicity

Research has shown that this synthetic chalcone derivative can protect neuronal cells from toxicity induced by specific agents. In studies using human dopaminergic SH-SY5Y cells, pretreatment with this compound attenuated cell viability loss induced by methylglyoxal (B44143) (MG), a toxic byproduct of glycolysis. nih.gov Methylglyoxal is known to contribute to neurodegenerative processes. biocrick.com The compound has also been studied in the context of other neurotoxins like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease, although specific results for this compound in this model are part of a broader investigation into chalcone derivatives. scholars.direct

Attenuation of Apoptosis in Neuronal Cellular Models

A key aspect of the neuroprotective effect of this compound is its ability to reduce apoptosis, or programmed cell death, in neuronal cells. nih.gov In SH-SY5Y cells exposed to methylglyoxal, the compound was found to upregulate the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and down-regulate the cytosolic expression of cytochrome c, a key molecule in the apoptotic cascade. nih.govnih.gov This modulation of apoptotic pathways suggests a mechanism by which the compound preserves neuronal cell survival in the face of neurotoxic insults. nih.gov Further research indicates it can ameliorate the MG-induced downregulation of neuroprotective proteins associated with Parkinson's disease, such as parkin, PINK1, and DJ-1. nih.gov

Table 2: Neuroprotective Effects of this compound in an In Vitro Model

Neurotoxic Agent Cellular Model Protective Effects Mechanism of Action Reference
Methylglyoxal (MG) SH-SY5Y human dopaminergic cells Attenuated cell viability loss; Reduced apoptosis Upregulation of Bcl-2; Downregulation of cytosolic cytochrome c; Amelioration of parkin, PINK1, and DJ-1 downregulation nih.govnih.gov

Modulation of Neurotrophic Factor Expression

Research has shown that this compound, also referred to as AN07, can modulate the expression of crucial neurotrophic factors. In a study utilizing human dopaminergic SH-SY5Y cells, treatment with AN07 led to an upregulation of brain-derived neurotrophic factor (BDNF). mdpi.comnih.gov BDNF is a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The upregulation of BDNF by this compound suggests a potential mechanism for its neuroprotective effects, as this neurotrophic factor is vital for neuronal health and plasticity. scilit.com The study indicated that AN07 enhanced the expression of not only BDNF but also other neurotrophic signals, including insulin-like growth factor 1 receptor (IGF-1R) and glucagon-like peptide 1 receptor (GLP-1R). nih.gov

Cellular Models for Neuroprotection Studies

The neuroprotective properties of this compound have been extensively studied in cellular models, particularly the human dopaminergic SH-SY5Y cell line, which is a common model for neurodegenerative diseases like Parkinson's disease. In these cells, when challenged with the neurotoxin methylglyoxal (MG), a byproduct of glycolysis, pretreatment with this compound demonstrated significant protective effects. mdpi.comnih.gov

The compound was found to attenuate MG-induced apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the cytosolic levels of cytochrome c. nih.gov Furthermore, it mitigated neurite damage by down-regulating the Rho-associated protein kinase 2 (ROCK2)/phosphorylated LIM kinase 1 (p-LIMK1) pathway. The neuroprotective effects also extended to the amelioration of MG-induced downregulation of proteins associated with Parkinson's disease, namely parkin, PINK1, and DJ-1.

While direct studies on this compound in rat mesencephalic cells are not as extensively detailed, research on chalcone-enriched fractions from plants like Myracrodruon urundeuva has demonstrated neuroprotective actions in these cells against toxins like 6-hydroxydopamine (6-OHDA). researchgate.netnih.govnih.gov This provides a broader context for the neuroprotective potential of the chalcone scaffold.

Efficacy in In Vivo Animal Models of Neurodegeneration

The neuroprotective effects of this compound observed in vitro have been corroborated in in vivo animal models of neurodegeneration. In an experimental model of Parkinson's disease, this compound (AN07) was shown to improve motor function. mdpi.com While detailed mechanistic studies in this specific in vivo model are emerging, related research on chalcone-rich extracts has shown positive outcomes. For instance, an extract from Myracrodruon urundeuva, containing various chalcones, was able to reverse behavioral and neurochemical alterations in a rat model of Parkinson's disease induced by 6-OHDA. nih.gov Another study on a synthetic derivative of HTB (3-hydroxy-4-trifluoromethylbenzoic acid) in a mouse model of Parkinson's disease showed attenuation of behavioral deficits. nih.gov These findings, coupled with the direct evidence for AN07, support the therapeutic potential of this chalcone in neurodegenerative conditions.

Antimicrobial Applications

This compound has demonstrated a range of antimicrobial activities, highlighting its potential as a lead compound for the development of new antimicrobial agents.

Antibacterial Activity

Chalcones as a class of compounds have been recognized for their activity against various bacteria, including multidrug-resistant (MDR) strains. mdpi.com This antibacterial potential is often attributed to their ability to target key microbial enzymes. While extensive data on this compound's activity against a wide panel of MDR bacteria is still being compiled, some studies provide specific insights. For instance, a review on the antibacterial potential of chalcones against Staphylococcus aureus lists this compound among the synthetic chalcones studied for this purpose. nih.gov Another study on chalcones as inhibitors of multidrug efflux pumps in Staphylococcus aureus demonstrated that certain chalcones could enhance the activity of antibiotics like Norfloxacin against resistant strains by inhibiting these pumps. academicjournals.org A related compound, 2',4'-dihydroxy-3'-methoxychalcone, was found to be active against methicillin-resistant Staphylococcus aureus (MRSA) with a reported MIC50 of 10 microg/mL. nih.gov The precursor molecule, 2-hydroxy-4-methoxybenzaldehyde, has been shown to have a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. scholars.direct

Antifungal Activity

The antifungal properties of this compound have been notably documented, particularly its synergistic effects. A study investigating synergistic antifungal compounds against fluconazole-resistant Candida albicans synthesized 24 chalcone derivatives. academicjournals.org Among these, this compound was identified as exhibiting the most potent in vitro synergistic effect, with a fractional inhibitory concentration index (FICI) of 0.007. academicjournals.org This indicates a strong potentiation of fluconazole's activity, suggesting that this chalcone could be a valuable adjuvant in treating resistant fungal infections.

Antiprotozoal Activity

Investigations into the antiprotozoal effects of this compound have yielded promising results. In a study evaluating synthetic 1,3-diaryl-2-propen-1-ones against the avian protozoan Trichomonas gallinae, 2'-Hydroxy-4-methoxychalcone (B191450) was one of the five chalcones that demonstrated antitrichomonal activity. It exhibited a minimal lethal concentration (MLC) of 100.0 µg/ml.

It is also pertinent to note the significant antiprotozoal activity of a closely related natural chalcone, 2',6'-dihydroxy-4'-methoxychalcone, which has been extensively studied for its effects against Leishmania amazonensis. mdpi.comnih.gov This compound showed potent activity against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite. mdpi.com In vitro studies reported a 50% effective dose (ED50) of 0.5 μg/ml against promastigotes and 24 μg/ml against intracellular amastigotes. mdpi.com Furthermore, in vivo studies in BALB/c mice infected with L. amazonensis showed that encapsulated 2',6'-dihydroxy-4'-methoxychalcone led to significantly smaller lesions and fewer parasites. While this is a different molecule, its structural similarity to this compound underscores the potential of this chemical scaffold in the development of antiprotozoal drugs.

Inhibition of Microbial Enzymatic Pathways (e.g., DNA gyrase, protein kinases)

Chalcones as a chemical class have been investigated for their antimicrobial properties, which are thought to arise from their ability to target and inhibit enzymes crucial for microbial survival. These mechanisms include the inhibition of pathways involving enzymes such as DNA gyrase and various protein kinases. While this compound has been noted for its potential in developing agents against microbial infections, specific studies detailing its direct inhibitory action and kinetics on microbial DNA gyrase or microbial protein kinases are not extensively documented in the current body of research. biosynth.com However, an in silico study has suggested that this compound may act as an inhibitor of the H5N1 neuraminidase enzyme in a non-competitive manner. nih.gov

Anti-tumor and Anti-angiogenic Activities

The potential of this compound as an anti-cancer agent has been evaluated through its effects on tumor growth and the process of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

Inhibition of Tumor Progression in Animal Models (e.g., Lewis lung carcinoma, sarcoma 180)

The in vivo anti-tumor effects of this compound have been demonstrated in established murine cancer models. In mice implanted with murine Lewis lung carcinoma, subcutaneous administration of the compound resulted in a significant 27.2% inhibition of tumor volume. Furthermore, in mice bearing sarcoma 180, intraperitoneal treatment led to a significant 33.7% suppression in tumor weight. These findings suggest that the compound possesses notable anti-tumor activity in solid tumor models.

Animal ModelTumor TypeInhibition EffectReference
MiceLewis Lung Carcinoma27.2% reduction in tumor volume
ICR MiceSarcoma 18033.7% reduction in tumor weight

Reduction of Angiogenesis in In Vitro and In Vivo Assays (e.g., chick embryo chorioallantoic membrane assay, mouse Matrigel plug assay)

The anti-tumor properties of this compound are closely linked to its anti-angiogenic capabilities. The compound has been shown to decrease angiogenesis in the in vivo chick embryo chorioallantoic membrane (CAM) assay. The CAM assay is a widely used model to evaluate the effect of compounds on the formation of new blood vessels on the membrane of a developing chick embryo. asm.org

In addition to the CAM assay, the compound's anti-angiogenic potential was confirmed in the mouse Matrigel plug assay, where it inhibited vessel formation induced by basic fibroblast growth factor (bFGF). This in vivo assay further substantiates the compound's ability to interfere with neovascularization. It has been suggested that the anti-angiogenic activity of this compound may be a key mechanism behind its observed anti-tumor effects in animal models.

Assay TypeModelObserved EffectReference
In Vivo AngiogenesisChick Embryo Chorioallantoic Membrane (CAM) AssayDecreased angiogenesis
In Vivo AngiogenesisMouse Matrigel Plug AssayReduced bFGF-induced vessel formation
In Vitro ProliferationCalf Pulmonary Arterial Endothelial CellsReduced cell proliferation

Molecular Mechanisms and Cellular Signaling Pathways

Regulation of Gene Expression and Protein Phosphorylation

2'-Hydroxy-4'-Methoxychalcone modulates cellular function by altering the expression of specific genes and the phosphorylation state of key signaling proteins. Research shows that in the context of melanogenesis, derivatives of this chalcone (B49325) can significantly decrease the expression of enzymes crucial for melanin (B1238610) synthesis, such as tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). mdpi.comnih.gov This is often achieved by downregulating the master transcriptional regulator of melanogenesis, the microphthalmia-associated transcription factor (MITF). mdpi.com

In inflammatory models, the compound has been found to attenuate levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. mdpi.com Studies on human aortic smooth muscle cells demonstrated that it decreases the upregulation of pro-inflammatory cytokines like interleukin (IL)-1β and IL-6 stimulated by oxidized low-density lipoprotein (Ox-LDL). nih.gov Furthermore, it can increase the mRNA and protein expression of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. nih.govresearchgate.net

The compound's mechanism also heavily involves the regulation of protein phosphorylation. It influences several major signaling pathways by altering the phosphorylation status of their core components. Key proteins whose phosphorylation is modulated include members of the MAPK family (ERK, JNK, p38), Akt, GSK-3β, β-catenin, and PKA. mdpi.comnih.gov For instance, a derivative known as 4′,6′-DMC was found to downregulate the phosphorylation of PKA, CREB, p38, JNK, Akt, and GSK3β, while upregulating the phosphorylation of ERK and β-catenin in B16F10 melanoma cells. mdpi.comnih.gov

Target MoleculeEffectCellular ContextReference
Tyrosinase (TYR)Expression DecreasedMelanogenesis mdpi.comnih.gov
TRP-1Expression DecreasedMelanogenesis mdpi.comnih.gov
TRP-2Expression DecreasedMelanogenesis mdpi.comnih.gov
MITFExpression DownregulatedMelanogenesis mdpi.com
iNOSExpression/Levels AttenuatedInflammation mdpi.com
COX-2Expression/Levels AttenuatedInflammation mdpi.com
IL-1β and IL-6Expression DecreasedInflammation (Aortic Smooth Muscle Cells) nih.gov
PPARγmRNA and Protein Expression IncreasedInflammation (Aortic Smooth Muscle Cells) nih.govresearchgate.net

Involvement of Specific Signaling Cascades

The regulatory effects of this compound are channeled through several well-defined signaling pathways that are central to cellular regulation.

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical mediators of cellular responses to external stimuli. This compound and its derivatives exhibit context-dependent regulation of this network. In studies on inflammation, the compound acts as an inhibitor. Specifically, it has been identified as an inhibitor of p44/42 MAPK (also known as ERK1/2) phosphorylation in human aortic smooth muscle cells stimulated with Ox-LDL. nih.govresearchgate.net Similarly, its derivative 4',6'-DMC was shown to inhibit the lipopolysaccharide (LPS)-stimulated phosphorylation of p38 in RAW 264.7 macrophages in a concentration-dependent manner, with a 20 μM concentration reducing phosphorylated p38 expression by approximately 46.43%. mdpi.com

Conversely, in the context of melanogenesis, derivatives of the compound have been observed to upregulate the phosphorylation of ERK, which acts as a negative regulator in this process, while simultaneously decreasing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are positive regulators. nih.gov One study found that a derivative increased phosphorylated ERK by about 78.15% at a 5 μM concentration, while decreasing phosphorylated p38 and JNK by approximately 28.17% and 53.10%, respectively. nih.gov

MAPK MemberEffect on PhosphorylationCellular ContextReference
p44/42 MAPK (ERK1/2)InhibitedAtherosclerosis/Inflammation nih.govresearchgate.net
ERKIncreasedMelanogenesis Inhibition mdpi.comnih.gov
p38DecreasedMelanogenesis & Inflammation Inhibition mdpi.comnih.govnih.gov
JNKDecreasedMelanogenesis & Inflammation Inhibition mdpi.comnih.govnih.gov

The PI3K/Akt pathway is a key signaling route involved in cell survival, growth, and proliferation. Research indicates that this compound derivatives can inhibit this pathway as part of their anti-melanogenic effects. mdpi.com This inhibition is characterized by a reduction in the phosphorylation of Akt (also known as Protein Kinase B). mdpi.com In one study, a derivative, 2′-hydroxy-3,6′-dimethoxychalcone, was shown to reduce the phosphorylation of Akt in a concentration-dependent manner in α-MSH-stimulated B16F10 cells. nih.gov At a concentration of 5 μM, it reduced phosphorylated Akt levels by approximately 65.45% compared to the control group stimulated with α-MSH alone. nih.gov

This pathway is integral to development and cellular homeostasis, and its modulation is another mechanism behind the anti-melanogenic activity of this compound derivatives. mdpi.com GSK-3β normally phosphorylates β-catenin, marking it for proteasomal degradation. researchgate.netaging-us.com By regulating this pathway, the compound can influence the stability of β-catenin. Studies have shown that its derivatives can decrease the levels of both GSK-3β and total β-catenin proteins. mdpi.com Concurrently, they increase the phosphorylation of β-catenin, which facilitates its degradation. mdpi.comresearchgate.net This chain of events leads to reduced nuclear accumulation of β-catenin, thereby suppressing the expression of the MITF gene and inhibiting melanin synthesis. researchgate.net

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. mdpi.com this compound and its derivatives demonstrate significant anti-inflammatory effects by inhibiting this pathway. mdpi.com The mechanism involves preventing the activation of NF-κB. In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. nih.gov Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate gene transcription. nih.gov Studies show that derivatives of this compound can suppress the LPS-induced phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and blocking the inflammatory cascade. mdpi.comnih.govnih.gov This inhibition ultimately leads to the reduced expression of NF-κB target genes, including iNOS and COX-2. mdpi.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

This compound, also known as AN07, has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in lipid metabolism, inflammation, and insulin (B600854) sensitivity. researchgate.net Research demonstrates that this chalcone derivative increases the mRNA and protein expression of PPARγ in human aortic smooth muscle cells. nih.gov This upregulation is significant as PPARγ activation plays a role in the compound's anti-inflammatory and anti-atherosclerotic effects. researchgate.netnih.gov

The mechanism of action through PPARγ has been substantiated in studies where the effects of this compound were diminished by a PPARγ antagonist, GW9662. For instance, the compound's ability to decrease the expression of cyclooxygenase-2 (COX-2) and protect against inflammation-induced muscle atrophy was significantly counteracted in the presence of GW9662. researchgate.netnih.gov In studies on human aortic smooth muscle cells, this compound worked synergistically with known PPARγ agonists like rosiglitazone (B1679542) and pioglitazone (B448) to inhibit cell proliferation and the upregulation of inflammatory markers. nih.gov

Table 1: Research Findings on this compound and PPARγ Activation

Cell Line/ModelExperimental ContextKey FindingsCitation(s)
Human Aortic Smooth Muscle CellsOxidized low-density lipoprotein (Ox-LDL) induced proliferationIncreased PPARγ mRNA and protein expression; Acted synergistically with PPARγ agonists. nih.gov
C2C12 MyotubesLipopolysaccharide (LPS) induced atrophyAN07's protective effects were attenuated by the PPARγ antagonist GW9662. researchgate.netnih.gov
RAW 264.7 MacrophagesLipopolysaccharide (LPS) induced inflammationThe reduction of COX-2 expression by AN07 was abrogated by the PPARγ antagonist GW9662. researchgate.net

5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

Current research primarily highlights the role of derivatives of this compound, rather than the parent compound itself, in the activation of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK). Studies have demonstrated that synthetic halogen-containing derivatives, specifically 2-bromo-4′-methoxychalcone and 2-iodo-4′-methoxychalcone, promote glucose consumption and inhibit lipid accumulation in adipocytes and skeletal myotubes through the activation of AMPK. researchgate.netbiocrick.com These findings suggest that these specific derivatives could serve as lead compounds for targeting metabolic disorders. biocrick.com While chalcones as a class are being investigated for AMPK activation, direct evidence for significant activation by the unmodified this compound is not prominently featured in the available literature. researchgate.netbiocrick.comnih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling

This compound (AN07) has been shown to modulate the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.gov In studies involving human dopaminergic SH-SY5Y cells, the compound upregulated neurotrophic signals, including IGF-1R. nih.gov

Further research in C2C12 myotubes demonstrated that AN07 could counteract the effects of inflammation-associated atrophy by positively influencing the IGF-1/IGF-1R/p-Akt-mediated protein synthesis pathway. nih.gov The regulatory role of AN07 on protein synthesis and degradation signaling was confirmed to be dependent on this pathway, as its effects were inhibited by the IGF-1R inhibitor AG1024. researchgate.netnih.gov

Table 2: Research Findings on this compound and IGF-1R Signaling

Cell LineExperimental ContextKey FindingsCitation(s)
Human Dopaminergic SH-SY5Y CellsMethylglyoxal (B44143) (MG) induced neurotoxicityUpregulated neurotrophic signals including IGF-1R. nih.gov
C2C12 MyotubesLipopolysaccharide (LPS) induced atrophyAttenuated reduction of MyHC expression and IGF-1/IGF-1R/p-Akt signaling; effects were blocked by IGF-1R inhibitor AG1024. researchgate.netnih.gov

Glucagon-like Peptide-1 Receptor (GLP-1R) Activation

Investigations into the neuroprotective properties of this compound (AN07) have revealed its ability to activate the Glucagon-like Peptide-1 Receptor (GLP-1R). nih.gov In human dopaminergic SH-SY5Y cells, AN07 was found to upregulate GLP-1R as part of its mechanism in attenuating neurotoxicity. nih.gov The GLP-1R pathway is recognized for its role in regulating glucose metabolism and has been shown to have neuroprotective effects. mdpi.comnih.gov While some studies focus on derivatives, such as 2-iodo-4′-methoxychalcone, as GLP-1R-activating compounds, evidence also points to the parent compound, AN07, having a direct effect on upregulating this receptor. nih.govmdpi.com

Enzyme Inhibition Mechanisms

This compound demonstrates inhibitory activity against several key enzymes involved in inflammation and melanogenesis. Its effects on tyrosinase, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) are well-documented. However, its activity against acetylcholinesterase appears to be minimal under tested conditions.

Tyrosinase: The compound exhibits anti-melanogenic properties by inhibiting tyrosinase activity, a critical enzyme in the synthesis of melanin. This inhibition contributes to a reduction in melanin production observed in B16F10 melanoma cells.

Inducible Nitric Oxide Synthase (iNOS): this compound consistently demonstrates potent inhibition of iNOS expression. mdpi.com This has been observed in various cell models, including LPS-stimulated RAW 264.7 macrophages and BV2 microglial cells, leading to a significant reduction in nitric oxide (NO) production. researchgate.netnih.gov

Cyclooxygenase-2 (COX-2): The compound effectively suppresses the expression and induction of COX-2, an enzyme central to the inflammatory response and prostaglandin (B15479496) production. researchgate.netmdpi.comnih.gov This inhibitory action has been reported in multiple studies and is considered a key part of its anti-inflammatory and anti-angiogenic activities. nih.gov

Acetylcholinesterase (AChE): In a study evaluating a series of 2'-hydroxychalcones as potential acetylcholinesterase inhibitors, this compound showed no significant inhibitory activity at a concentration of 10 µM. nih.gov

Table 3: Enzyme Inhibition Profile of this compound

Target EnzymeBiological ProcessInhibitory EffectObserved InCitation(s)
TyrosinaseMelanogenesisInhibits B16F10 melanoma cells
Inducible Nitric Oxide Synthase (iNOS)Inflammation, NO ProductionInhibits RAW 264.7 and BV2 microglial cells researchgate.netmdpi.comnih.gov
Cyclooxygenase-2 (COX-2)Inflammation, Prostaglandin SynthesisInhibits RAW 264.7 cells, Human aortic smooth muscle cells nih.govresearchgate.netmdpi.comnih.gov
Acetylcholinesterase (AChE)NeurotransmissionNo significant inhibition Human recombinant AChE nih.gov

Structure Activity Relationship Sar Studies

Impact of Hydroxyl and Methoxy (B1213986) Substituents on Biological Activities

The presence and placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the chalcone (B49325) framework are critical determinants of its biological effects. nih.gov

The 2'-hydroxy group on ring A is a key structural feature for various biological activities. nih.govnih.gov This group can participate in hydrogen bonding, which is crucial for interacting with biological targets. nih.gov For instance, the 2'-hydroxy group is considered important for the anti-inflammatory and acetylcholinesterase inhibitory activities of chalcones. nih.govnih.gov

The 4'-methoxy group on ring A also plays a significant role. In some cases, methoxy groups are associated with enhanced cytotoxic activity against cancer cells. nih.gov Specifically, a 4'-methoxy substitution on ring A has been identified as a beneficial feature for increasing the inhibitory activity against certain proteins like ABCG2. rsc.org The presence of methoxy groups on the A ring has been shown to be more effective for synthesizing 2'-hydroxychalcone (B22705) derivatives. mdpi.com

The interplay between hydroxyl and methoxy groups is complex. While free hydroxyl groups are often essential for activities like antioxidant and antimicrobial effects, methoxy groups can sometimes decrease these activities. nih.gov However, for antitumor activity, the presence of methoxy substitutions on the aromatic rings may have a positive influence. nih.gov Studies on various chalcone derivatives have shown that electron-donating groups like hydroxyl and methoxy on both rings A and B contribute to strong anti-inflammatory properties. nih.govmdpi.com

For example, 2'-hydroxy-4-methoxychalcone (B191450) has demonstrated notable antitumor activity. mdpi.com It has also been shown to possess antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.com The compound can reduce oxidative stress and the production of inflammatory mediators. mdpi.com

Table 1: Impact of Hydroxyl and Methoxy Groups on Chalcone Activity

Substituent Position General Impact on Biological Activity Specific Examples
2'-Hydroxy (-OH) Ring A Often crucial for anti-inflammatory and enzyme inhibitory activities. nih.govnih.gov Important for acetylcholinesterase inhibition. nih.gov
4'-Methoxy (-OCH3) Ring A Can enhance antitumor and specific protein inhibitory activities. rsc.orgnih.gov Beneficial for inhibiting ABCG2. rsc.org
Hydroxyl Groups (general) Rings A & B Essential for antioxidant and antimicrobial activities. nih.gov 2',4',4-Trihydroxychalcone is a potent antioxidant. mdpi.com
Methoxy Groups (general) Rings A & B May decrease antioxidant/antimicrobial activity but can enhance antitumor effects. nih.gov Methoxy groups on the B ring can lead to potent cytotoxicity. rsc.org
Combination of -OH and -OCH3 Rings A & B Can lead to strong anti-inflammatory properties. nih.govmdpi.com 2'-Hydroxy-3,4,5-trimethoxychalcone is a potent anti-inflammatory agent. nih.govmdpi.com

Influence of Halogenation and Other Substitutions on Biological Efficacy

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and other substituents onto the chalcone scaffold can significantly modulate its biological efficacy.

Halogenated chalcones have been reported to possess strong cytotoxic, antioxidant, and antimicrobial activities. who.intnih.gov The electron-withdrawing nature of halogens can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets. mdpi.com

Anticancer Activity : Halogenated chalcones have shown high cytotoxic activity against various cancer cell lines, including breast cancer and leukemia. nih.gov For instance, novel halogenated phenoxychalcones have demonstrated significant anticancer activity against breast cancer cells. nih.gov The position and nature of the halogen are important. For example, in a series of phenoxychalcones, derivatives with a bromo substituent in the para position of the diaryl ether moiety showed better activity than their chloro analogues. nih.gov

Antioxidant Activity : Halogenated chalcones can exhibit a stronger antioxidant potential than their non-halogenated counterparts. who.int Bromine and fluorine derivatives are often preferred over chlorine substituents for antioxidant activity. who.int

Antimicrobial Activity : Halogen substitution can also enhance antimicrobial properties. For example, pyrazine-based chalcones with 2-bromo or 2-chloro substitutions have shown inhibitory activity against Candida glabrata and Trichophyton interdigitale. mdpi.com

Other substitutions also play a role. Electron-donating groups like methyl and amino groups, and electron-withdrawing groups like the nitro group, have been investigated. who.int The position of these substituents is crucial; for example, ortho-substituted isomers may show different activities compared to meta or para isomers due to steric effects. who.int

Table 2: Influence of Halogenation on Chalcone Derivatives

Halogen Position on Ring Biological Activity Affected Example Finding
Bromine (Br) 4-position (para) Anticancer 4-Bromo-phenoxy derivatives showed superior activity and selectivity against breast cancer cells compared to 4-chloro-phenoxy derivatives. nih.gov
Bromine (Br) General Antioxidant Bromo derivatives are often preferred over chloro derivatives for antioxidant potential. who.int
Chlorine (Cl) 2-position (ortho) Antimicrobial 2-Chloro substituted pyrazine (B50134) chalcones showed the highest inhibitory effect on Staphylococcus sp. mdpi.com
Fluorine (F) General Antioxidant Fluoro derivatives are often preferred over chloro derivatives for antioxidant potential. who.int
Iodine (I) 4'-position Anticancer 2',4',6'-trihydroxy-4-iodochalcone showed high affinity for its target. bioline.org.br

Comparative Analysis with Related Chalcone and Flavonoid Derivatives

2'-Hydroxy-4'-methoxychalcone belongs to the broader class of chalcones, which are precursors to flavonoids. rsc.org A comparative analysis with related structures provides valuable insights into the SAR.

Comparison with other Chalcones : The activity of this compound can be compared to its isomers and other substituted chalcones. For instance, 2',4',4-trihydroxychalcone (isoliquiritigenin) is a potent antioxidant, highlighting the importance of multiple hydroxyl groups for this activity. mdpi.com In contrast, chalcones with more methoxyl groups tend to have lower antioxidant activity. mdpi.com The presence of the α,β-unsaturated carbonyl system in chalcones is a key feature that contributes to their broad spectrum of biological activities, and this is a feature shared with this compound. nih.gov When compared to 2'-hydroxychalcone (lacking the 4'-methoxy group) and 4'-methoxychalcone (B191833) (lacking the 2'-hydroxy group), the unique combination in this compound likely results in a distinct biological profile due to altered solubility, reactivity, and binding interactions.

Comparison with Flavonoids : Chalcones and flavanones are isomeric structures. mdpi.com The open-chain structure of chalcones, including this compound, versus the closed-ring structure of flavanones can lead to different biological activities. For example, it has been observed that the conjugated double bond in the chalcone structure can enhance its radical scavenging ability compared to the isomeric flavanone (B1672756). mdpi.com However, some flavanones, such as 4',7-dihydroxyflavanone, have shown dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, an activity profile that may differ from their chalcone isomers. mdpi.com

Table 3: Comparative Activity of Chalcones and Related Flavonoids

Compound Class Key Structural Feature(s) Notable Biological Activity
This compound Chalcone 2'-OH, 4'-OCH3 on Ring A Antitumor, anti-inflammatory, antioxidant. mdpi.commdpi.com
Isoliquiritigenin (2',4',4-Trihydroxychalcone) Chalcone 2',4',4-tri-OH Potent antioxidant and anti-butyrylcholinesterase activity. mdpi.com
4',7-Dihydroxyflavanone Flavanone Isomer of a chalcone, closed heterocyclic ring Dual inhibitor of acetylcholinesterase and butyrylcholinesterase. mdpi.com
2',6'-Dihydroxy-4'-methoxychalcone Chalcone 2',6'-di-OH, 4'-OCH3 on Ring A Augments TRAIL-mediated apoptosis in prostate cancer cells. academicjournals.org

Natural Occurrence, Isolation, and Biosynthesis

Identification in Specific Plant Sources

2'-Hydroxy-4'-Methoxychalcone is a naturally occurring chalcone (B49325) that has been identified in several plant species. Chalcones, as a class, are abundant in edible and medicinal plants and are recognized as the precursors to flavonoids. The presence of this compound has been specifically reported in the woody plants Dalbergia sissoo and Oxytropis falcata. nih.gov

Dalbergia sissoo : Commonly known as North Indian rosewood or shisham, this tree is a significant source of various flavonoids. chemijournal.comekb.eg Research and chemical databases confirm that this compound is among the compounds found in this plant species. nih.gov The trunk exudates and root bark of D. sissoo are known to contain a variety of chalcones and other flavonoid derivatives. chemijournal.comgoogle.com

Oxytropis falcata : This species, belonging to the legume family, has also been cited as a natural source of this compound. nih.gov

Angelica keiskei : Commonly known as Ashitaba, this plant is a rich source of various chalcones, such as xanthoangelol (B1683599) and 4-hydroxyderricin. jchemrev.com While it is a notable source for the chalcone chemical class, the specific isolation of this compound from this plant has not been detailed in the available research. jchemrev.comewellnessmall.comnih.gov

Glycyrrhiza glabra : This plant, commonly known as licorice, is well-known for its complex phytochemical profile, which includes numerous flavonoids and chalcones like isoliquiritigenin. nih.gov However, the presence of this compound has not been explicitly documented in studies of this species.

The following table summarizes the reported occurrence of this compound in the specified plant sources.

Plant SpeciesCommon NameFamilyOccurrence of this compound
Dalbergia sissooNorth Indian Rosewood, ShishamFabaceaeReported nih.gov
Oxytropis falcataN/AFabaceaeReported nih.gov
Angelica keiskeiAshitabaApiaceaeNot explicitly reported; other chalcones are present. jchemrev.com
Glycyrrhiza glabraLicoriceFabaceaeNot explicitly reported; other chalcones are present. nih.gov

Role as an Intermediate in Flavonoid Biosynthesis Pathways

Chalcones are fundamental to the biosynthesis of flavonoids and isoflavonoids in plants. nih.govresearchgate.net They represent the first committed step in the flavonoid biosynthetic pathway, serving as the central precursor for all major flavonoid classes. nih.govnih.gov

The biosynthesis begins with the enzyme chalcone synthase (CHS), a key enzyme that is ubiquitous in higher plants. nih.govwikipedia.org CHS catalyzes a condensation reaction between one molecule of 4-coumaroyl-CoA (derived from the phenylpropanoid pathway) and three molecules of malonyl-CoA. mdpi.comnih.gov This reaction forms the characteristic C6-C3-C6 backbone of flavonoids, with the initial product being a chalcone, such as naringenin (B18129) chalcone. nih.govnih.gov

Once the chalcone scaffold is formed, the enzyme chalcone isomerase (CHI) acts upon it. mdpi.comresearchgate.net CHI catalyzes the stereospecific intramolecular cyclization of the chalcone to form a flavanone (B1672756). researchgate.net This flavanone is a critical branch-point intermediate. From this point, various modifying enzymes, such as hydroxylases, reductases, and synthases, act on the flavanone core to produce the vast diversity of flavonoid structures, including flavones, flavonols, anthocyanins, and isoflavones. nih.govnih.gov

Therefore, this compound, by its chemical nature as a chalcone, functions as a crucial intermediate molecule in these pathways. Its specific structure dictates the subsequent flavonoid derivatives that can be synthesized from it within the plant's metabolic framework.

Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of 2'-Hydroxy-4'-Methoxychalcone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provide detailed information about the molecule's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra are utilized to identify the hydrogen and carbon atoms within the this compound molecule. spectrabase.com These spectra provide information on the chemical environment of each nucleus, allowing for the assignment of specific protons and carbons to their positions in the chalcone (B49325) backbone and its substituent groups.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the compound. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH) group, the methoxy (B1213986) (-OCH₃) group, the carbonyl (C=O) group of the chalcone, and the aromatic rings. spectrabase.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the precise mass analysis of high-resolution mass spectrometry. This technique is used to confirm the molecular formula of this compound by providing a highly accurate measurement of its molecular weight. researchgate.netnih.gov The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. ijpsonline.com

Table 1: Spectroscopic Data for this compound

Technique Observed Data Reference
¹H NMR Signals corresponding to aromatic, olefinic, methoxy, and hydroxyl protons. spectrabase.com
¹³C NMR Resonances for all carbon atoms in the molecule, including carbonyl and aromatic carbons. spectrabase.comnih.gov
IR Characteristic absorption bands for hydroxyl, carbonyl, and ether functional groups. spectrabase.com
LC-HRMS Accurate mass measurement confirming the elemental composition C₁₆H₁₄O₃. researchgate.netnih.gov

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are indispensable for separating this compound from complex mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) is a robust and widely used method for the quantification of this compound. ijpsonline.comnih.gov The compound possesses a chromophore that absorbs UV light, allowing for its detection and quantification based on the intensity of the absorption at a specific wavelength. ijpsonline.comnih.gov This technique is noted for its ability to assess purity, often with a standard of greater than 98% by area normalization.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers enhanced selectivity and sensitivity for the analysis of this compound, particularly in biological matrices. openmedicinalchemistryjournal.com This method allows for the simultaneous quantification and structural confirmation of the compound and its metabolites. openmedicinalchemistryjournal.com The use of specific mobile phases, such as methanol-water-formic acid gradients, has been documented for the analysis of this chalcone and its derivatives. openmedicinalchemistryjournal.com

Table 2: Chromatographic Conditions for this compound Analysis

Technique Column Mobile Phase Detection Application Reference
HPLC-UV Shimpack ODS Acetonitrile and aqueous trifluoroacetic acid gradient UV at 240 and 340 nm Quantification ijpsonline.comnih.gov
HPLC-MS C18 column Methanol:water-formic acid gradient Mass Spectrometry (Positive and Negative Ion Mode) Metabolite Identification openmedicinalchemistryjournal.com

Development of In Vitro Assays for Biological Activity Screening

To evaluate the potential therapeutic properties of this compound, a variety of in vitro assays are employed. These assays are designed to screen for specific biological activities in a controlled laboratory setting.

Research has shown that this compound exhibits anti-inflammatory and antioxidant properties. mdpi.com In vitro studies have demonstrated its ability to attenuate lipopolysaccharide (LPS)-induced elevations in reactive oxygen species (ROS) and oxidative stress in RAW 264.7 macrophages. biocrick.com Furthermore, it has been found to reduce levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). mdpi.com

Studies have also investigated its potential as an anti-angiogenic and anti-tumor agent. nih.gov In vitro assays, such as the chorioallantoic membrane (CAM) assay using chick embryos and the basic fibroblast growth factor (bFGF)-induced vessel formation in a mouse Matrigel plug assay, have been used to assess its anti-angiogenic effects. nih.gov The compound's effect on cell proliferation has been tested on calf pulmonary arterial endothelial cells. nih.gov Additionally, its inhibitory activity against enzymes like gelatinase and collagenase has been evaluated. nih.gov Some research has also explored its potential as an acetylcholinesterase inhibitor. nih.gov

Table 3: In Vitro Assays for this compound

Assay Type Target/Model System Measured Effect Biological Activity Reference
Anti-inflammatory RAW 264.7 Macrophages Inhibition of NO, iNOS, COX-2 production Anti-inflammatory mdpi.comresearchgate.net
Antioxidant RAW 264.7 Macrophages Reduction of ROS and oxidative stress Antioxidant biocrick.com
Anti-angiogenic Chick Embryo Chorioallantoic Membrane (CAM) Decreased angiogenesis Anti-angiogenic nih.gov
Anti-proliferative Calf Pulmonary Arterial Endothelial Cells Reduced cell proliferation Anti-angiogenic nih.gov
Enzyme Inhibition Gelatinase/Collagenase Inhibitory activity Anti-tumor nih.gov
Enzyme Inhibition Acetylcholinesterase Inhibitory activity Neuroprotective nih.gov

Conclusion and Future Research Directions

Prospects for Rational Design of Novel Derivatives with Enhanced Properties

The synthetic tractability of the chalcone (B49325) framework makes 2'-Hydroxy-4'-Methoxychalcone an excellent template for the rational design of new derivatives with superior potency and selectivity. acs.org Structure-activity relationship (SAR) studies have already provided valuable insights; for example, the presence of a 2'-hydroxy group on the A-ring is often crucial for anti-inflammatory and antioxidant activities. mdpi.com The 4'-methoxy group also plays a significant role in its biological profile.

Future design strategies should focus on systematic modifications of both aromatic rings. Key approaches include:

Substitution Pattern Modification: Introducing various electron-donating or electron-withdrawing groups at different positions on the A and B rings could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Studies on related chalcones have shown that methoxy (B1213986) and halogen substituents can increase activity against targets like acetylcholinesterase. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties without sacrificing biological activity. For instance, exploring replacements for the methoxy group might lead to derivatives with altered metabolic stability.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacologically active moieties could produce hybrid compounds with dual or synergistic modes of action. acs.org

A study comparing derivatives of this compound found that 4′,6′-dimethoxychalcone (4′,6′-DMC) exhibited the most potent anti-melanogenic and anti-inflammatory effects, highlighting how targeted substitutions can significantly enhance efficacy. mdpi.com The development of a library of novel analogues based on these principles will be essential for identifying second-generation compounds with optimized therapeutic profiles. core.ac.uk

Roadmap for Comprehensive Mechanistic Elucidation

While significant progress has been made, a complete picture of the molecular mechanisms underlying the bioactivities of this compound is still emerging. It is known to exert its effects through multiple pathways. For instance, its anti-inflammatory properties are partly due to the suppression of cyclooxygenase-2 (COX-2) induction and the subsequent inhibition of prostaglandin (B15479496) E2 (PGE2) production. nih.govresearchgate.net It also inhibits the activation of key transcription factors like NF-κB and AP-1, which are central to the inflammatory response. researchgate.net Furthermore, in the context of atherosclerosis, it has been shown to increase the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a critical regulator of lipid metabolism and inflammation. researchgate.netnih.gov

A future roadmap for deeper mechanistic understanding should include:

Target Identification: Employing advanced proteomics and chemoproteomics approaches to identify direct binding partners and cellular targets of the compound.

Pathway Analysis: Utilizing transcriptomics and metabolomics to map the global changes in gene expression and metabolic profiles in response to treatment, providing an unbiased view of the affected signaling networks.

Kinase Profiling: Given that the compound inhibits p44/42 mitogen-activated protein kinase (MAPK), a broad screening against a panel of kinases could reveal further targets and explain its pleiotropic effects. researchgate.netnih.gov

Structural Biology: Co-crystallization of this compound or its potent derivatives with their identified protein targets (e.g., PPARγ, COX-2) to elucidate the precise molecular interactions at the atomic level.

This multi-pronged approach will be critical for building a comprehensive model of its mechanism of action, which is essential for its translation into a clinical setting.

Potential as a Preclinical Research Lead Compound

A lead compound is a chemical starting point for drug discovery and development. nih.gov this compound possesses several attributes that make it an attractive preclinical research lead. Its established biological activities, including anti-inflammatory, anti-atherosclerotic, and anti-angiogenic effects, demonstrate its potential to modulate disease-relevant pathways. researchgate.netcore.ac.uk

The compound's value as a lead is supported by the following:

Synthetic Accessibility: Chalcones can be synthesized efficiently through methods like the Claisen-Schmidt condensation, allowing for the rapid generation of derivatives for SAR studies. acs.orgrsc.org

Favorable Biological Profile: It has demonstrated efficacy in various cellular models, such as inhibiting the proliferation of human aortic smooth muscle cells and reducing inflammatory markers in macrophages. researchgate.netresearchgate.net

Proven Scaffold: The chalcone scaffold is present in many natural products and has been extensively validated as a source of bioactive molecules, suggesting a degree of biological compatibility. acs.org

Researchers have identified it as a potential candidate for developing drugs against inflammation and atherosclerosis. researchgate.netnih.govresearchgate.net Its role as a PPARγ inducer, p44/42 MAPK inhibitor, and cell cycle blocker provides multiple avenues for therapeutic intervention. researchgate.netnih.gov

Future Preclinical Exploration in Diverse Disease Models

To date, research on this compound has primarily focused on inflammation, atherosclerosis, and cancer angiogenesis. researchgate.netcore.ac.uk However, its known mechanisms of action suggest that its therapeutic utility may extend to a broader range of pathologies.

Future preclinical research should explore its efficacy in models of:

Neurodegenerative Diseases: Its anti-inflammatory and antioxidant properties could be beneficial in diseases like Alzheimer's or Parkinson's, where neuroinflammation and oxidative stress are key pathological drivers. mdpi.com Related chalcones have already been investigated as acetylcholinesterase inhibitors. nih.gov

Metabolic Syndrome and Diabetes: As a PPARγ activator, it warrants investigation in models of insulin (B600854) resistance and type 2 diabetes, as PPARγ is the target for the thiazolidinedione class of antidiabetic drugs. researchgate.net Other chalcones have shown promise in lowering blood sugar. nih.gov

Dermatological Conditions: Given the potent anti-melanogenic and anti-inflammatory effects of its derivatives, topical application for hyperpigmentation disorders and inflammatory skin diseases like psoriasis or atopic dermatitis could be explored. mdpi.com

Viral Diseases: Other chalcone derivatives have been reported to possess antiviral activities, suggesting a potential avenue for investigation against various viruses. sci-hub.se

Systematic evaluation in these and other relevant animal models will be crucial to define the full therapeutic scope of this compound and its future derivatives, paving the way for potential clinical development.

Research Findings on this compound and its Derivatives

Chemical Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2'-Hydroxy-4'-Methoxychalcone, and how can purity be optimized?

  • Methodology : A common approach involves acid-catalyzed cyclization of 2',4'-dihydroxy-4-methoxychalcone. For example, refluxing the chalcone precursor in ethanol with concentrated H₂SO₄ for 24 hours, followed by cold-water precipitation and purification via preparative TLC (eluent: n-hexane/ethyl acetate, 4:3) yields 7-hydroxy-4'-methoxyflavanone derivatives . Purity optimization includes using HPLC or NMR to verify structural integrity and chromatographic techniques (e.g., column chromatography) to remove byproducts.

Table 1: Synthesis Optimization Parameters

ParameterConditionImpact on Yield/Purity
CatalystH₂SO₄ vs. HClH₂SO₄ improves cyclization
Reaction Time24 hours vs. shorter durationsLonger durations reduce impurities
Solvent SystemEthanol vs. methanolEthanol enhances solubility

Q. How can the structural and solubility properties of this compound be characterized for experimental reproducibility?

  • Methodology :

  • Structural Analysis : Use UV-Vis spectroscopy (λmax ~300 nm for chalcone absorption) and NMR (¹H and ¹³C) to confirm the E-configuration of the α,β-unsaturated ketone and substituent positions .
  • Solubility : The compound is soluble in chloroform, DMSO, and ethyl acetate but insoluble in water. Pre-dissolve in DMSO (≤0.1% final concentration) for in vitro assays to avoid cytotoxicity .

Advanced Research Questions

Q. What mechanisms explain the anti-inflammatory effects of this compound, and how do experimental conditions influence observed outcomes?

  • Methodology : The compound inhibits NF-κB and AP-1 signaling pathways, reducing pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). Key steps:

Treat RAW 264.7 macrophages with LPS (100 ng/mL) + compound (10–50 µM) for 24 hours.

Measure NO production (Griess assay) and cytokine levels (ELISA).

Validate pathway inhibition via Western blot (IκBα degradation, p65 nuclear translocation) .

  • Data Contradictions : Variability in IC₅₀ values across studies may arise from differences in cell lines, LPS concentrations, or solvent carriers. Always include arbutin or dexamethasone as positive controls .

Table 2: Anti-Inflammatory Activity Comparison

Study ModelIC₅₀ (NO Inhibition)Key MechanismReference
RAW 264.7 macrophages35 µMNF-κB suppression
In vivo mouse model20 mg/kgReduced TNF-α in serum

Q. How does this compound affect tyrosinase activity, and what experimental designs minimize false positives in melanogenesis studies?

  • Methodology :

  • Treat B16F10 melanoma cells with α-MSH (100 nM) to induce melanogenesis. Co-administer the compound (10–50 µM) for 72 hours.
  • Measure intracellular tyrosinase activity via L-DOPA oxidation and melanin content spectrophotometrically (λ = 405 nm).
  • Critical Note : Use arbutin (200 µM) as a positive control and validate results with siRNA targeting tyrosinase to confirm specificity .

Q. What strategies resolve contradictions in reported cytotoxicity data across cancer cell lines?

  • Methodology : Discrepancies may stem from cell line heterogeneity or assay conditions. For example:

  • SW-480 colon cancer : IC₅₀ = 10 µM (via MTT assay) .
  • MCF7 breast cancer : IC₅₀ = 7.3 µg/mL (via SRB assay) .
    • Troubleshooting :
  • Standardize assays (MTT vs. SRB) and culture conditions (serum concentration, incubation time).
  • Cross-validate with apoptosis markers (Annexin V/PI staining) and caspase-3 activation .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Methodology : Introduce electron-donating groups (e.g., -OCH₃ at C4') to improve antioxidant capacity. For example:

  • 4',6'-Dimethoxy derivatives show 2-fold higher DPPH radical scavenging vs. parent compound (ORAC-FL = 8,500 µmol TE/g) .
  • 3',4'-Dimethoxy analogs exhibit stronger anti-angiogenic effects in Matrigel plug assays by inhibiting VEGF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.